L-Norleucine
Overview
Description
It is an isomer of the more common amino acid leucine and is characterized by its white, water-soluble crystalline structure . L-Norleucine is often used in biochemical research and industrial applications due to its unique properties and structural similarity to other amino acids.
Mechanism of Action
Target of Action
For instance, one study suggests that acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Mode of Action
L-Norleucine’s mode of action is not entirely understood. It is believed to interact with its targets, leading to changes in cellular processes. For example, when acetylated, it bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR .
Biochemical Pathways
This compound is found in small amounts in some bacterial strains, where it arises via the action of 2-isopropylmalate synthase on α-ketobutyrate It is also suggested that this compound could serve as a biomarker for pre-diabetes .
Pharmacokinetics
For instance, the addition of the two-carbon acetyl group can enhance a drug’s pharmacokinetic or pharmacodynamic properties .
Result of Action
A study showed that with the substitution of the methionine at the 35 position with norleucine, the neurotoxic effects of the Aβ peptides were completely negated .
Action Environment
It is known that the compound is a white, water-soluble solid , suggesting that its stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
L-Norleucine plays a significant role in biochemical reactions. It stimulates the anabolic process of insulin . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to the overall metabolic processes within the body .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing mitochondrial ATP content, decreasing the amount of reactive oxygen species (ROS), and promoting the expression of mitochondrial generation-related genes TFAM, AMPK, PGC-1α in cells under high glucose treatment . Moreover, this compound also increases glucose uptake, suggesting that it enhances insulin sensitivity and improves insulin resistance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It improves insulin resistance by ameliorating oxidative stress damage of mitochondria, improving mitochondrial function, and enhancing insulin sensitivity in skeletal muscle cells caused by high glucose .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. After the administration of 1.0 mmol/L this compound for 48 hours, it was observed that this compound significantly increased mitochondrial ATP content and decreased the amount of reactive oxygen species (ROS) in high glucose-induced cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Norleucine can be synthesized through various methods, including the hydrolysis of proteins and peptides. One common method involves heating the protein or peptide sample in 6 M hydrochloric acid under vacuum at 110°C for 18–24 hours . Another method involves the crystallization of norleucine from water or aqueous methanol .
Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis. The process typically involves the reaction of hexanoic acid with ammonia, followed by purification through crystallization. The compound is then further refined to achieve the desired purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions: L-Norleucine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: Substitution reactions involve replacing one functional group in this compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Comparison with Similar Compounds
L-Norleucine is similar to other amino acids such as:
Norvaline: An isomer of valine with similar biochemical properties.
Leucine: A common amino acid with a similar structure but different side chain.
Isoleucine: Another isomer with distinct metabolic roles.
Lysine: An essential amino acid with a longer side chain and additional amino group.
Uniqueness: this compound is unique due to its non-proteinogenic nature and its ability to mimic other amino acids in biochemical processes. Its structural similarity to methionine, despite lacking sulfur, allows it to be used in studies probing the role of methionine in various biological functions .
Properties
IUPAC Name |
(2S)-2-aminohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQKBLKVPFOOQJ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883362 | |
Record name | L-Norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Norleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
12 mg/mL at 25 °C | |
Record name | L-Norleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
327-57-1 | |
Record name | Caprine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15458 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Norleucine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832C8OV84S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Norleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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